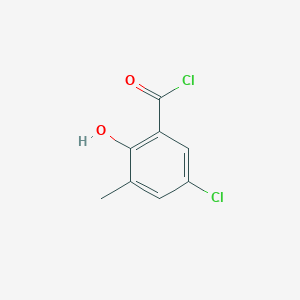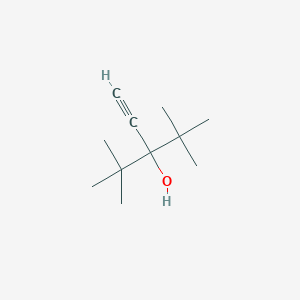
1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- is an organic compound with the molecular formula C11H22O2Si. It is a colorless to slightly yellow oily liquid with a special smell. This compound is often used in organic synthesis and has various applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- can be synthesized through several methods. One common method involves the condensation reaction of ethynyl hydroxyacetone with methanol. Another method includes the reaction between hexadiynol and dimethyl sulfoxide .
Industrial Production Methods
In industrial settings, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alkanes or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Halogenated compounds, amines
Applications De Recherche Scientifique
1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- has a wide range of applications in scientific research:
Biology: Utilized in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed as a surfactant, brazing agent, and additive in rubber and plastic manufacturing.
Mécanisme D'action
The mechanism of action of 1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation or breaking of chemical bonds. Its unique structure allows it to participate in diverse chemical processes, making it a valuable tool in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Pentanol, 3-methyl-: Similar in structure but lacks the dimethyl and tert-butyl groups.
1-Penten-3-ol: Shares the penten-3-ol backbone but differs in the presence of additional functional groups.
Uniqueness
1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the tert-butyl and dimethyl groups enhances its stability and makes it suitable for specialized applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
33420-19-8 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
3-tert-butyl-4,4-dimethylpent-1-yn-3-ol |
InChI |
InChI=1S/C11H20O/c1-8-11(12,9(2,3)4)10(5,6)7/h1,12H,2-7H3 |
Clé InChI |
ZBSXJDSSZCGLNF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C#C)(C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


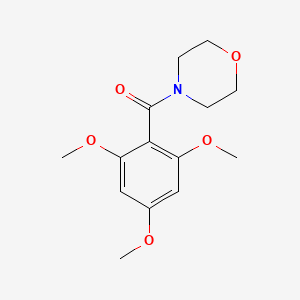
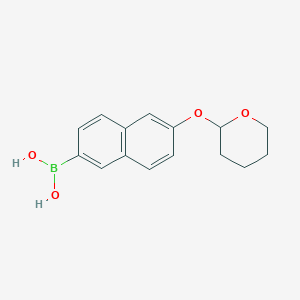
![9H-Cyclohepta[d]pyrimidine](/img/structure/B13962837.png)
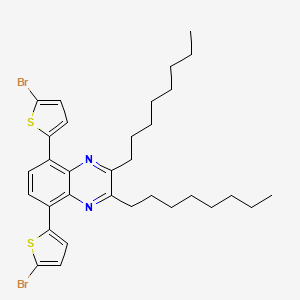
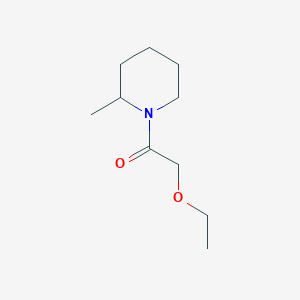
![Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate](/img/structure/B13962865.png)
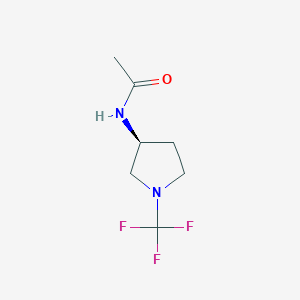
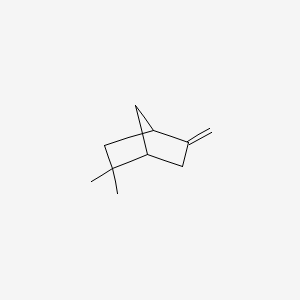
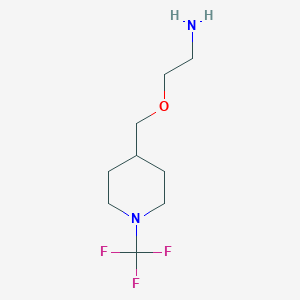



![(2S)-2,3-diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13962887.png)
